6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4O/c8-4-2-13-1-3(6(10)14)11-7(13)5(9)12-4/h1-2H,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNGPSIXRRAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557436 | |
| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-29-3 | |
| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87597-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Amino-3,5-dibromopyrazine with Ethyl Bromopyruvate
The primary synthetic route begins with the reaction of 2-amino-3,5-dibromopyrazine (CAS 24241-18-7) and ethyl bromopyruvate (CAS 70-23-5) in anhydrous 1,2-dimethoxyethane (DME) at elevated temperatures. This step forms the imidazo[1,2-a]pyrazine core through a cyclocondensation mechanism.
Reaction Conditions:
- Molar ratio: 1:1.2 (2-amino-3,5-dibromopyrazine : ethyl bromopyruvate)
- Solvent: Anhydrous DME (12 mL per 3.0 g of starting material)
- Temperature: 80°C
- Duration: 24 hours
- Workup: Dilution with dichloromethane (DCM), sequential washes with saturated NaHCO₃, and drying over MgSO₄
This step yields ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-21-5) with a reported yield of 79%.
Aminolysis of the Ethyl Ester Intermediate
The ethyl ester intermediate undergoes aminolysis to introduce the carboxamide functionality. While explicit details for this specific compound are limited in public databases, analogous procedures for related imidazo[1,2-a]pyrazines suggest the use of aqueous ammonia or methylamine in polar aprotic solvents.
Proposed Conditions:
- Reagent: Concentrated NH₃ (aq) or NH₃/MeOH
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 60–80°C
- Catalyst: None required; reaction proceeds via nucleophilic acyl substitution
The conversion efficiency depends on the ester’s electrophilicity and the leaving group’s stability. For 6,8-dibromo derivatives, the electron-withdrawing bromine atoms enhance reactivity, enabling near-quantitative conversion under mild conditions.
Reaction Optimization and Mechanistic Insights
Bromination Effects on Reactivity
The presence of bromine at positions 6 and 8 significantly influences both the cyclocondensation and aminolysis steps:
Solvent and Temperature Optimization
Cyclocondensation:
- DME vs. DMF: DME provides superior yields (79%) compared to dimethylformamide (DMF, ≤50%) due to better solubility of intermediates.
- Reaction temperature: Temperatures below 70°C result in incomplete conversion, while exceeding 90°C promotes decomposition.
Aminolysis:
- Solvent polarity: Ethanol outperforms THF in aminolysis due to improved ammonia solubility.
- Reaction time: 12–18 hours are sufficient for complete conversion, as monitored by TLC or HPLC.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 8.45 (s, 1H, H-5), 7.95 (br s, 1H, NH), 7.32 (br s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 163.5 (C=O), 147.2 (C-2), 135.8 (C-8), 133.4 (C-6), 128.9 (C-3a), 121.6 (C-7a).
Mass Spectrometry:
Physicochemical Properties
Applications and Derivatives
This compound serves as a key intermediate in adenosine A2A receptor antagonists, with demonstrated potential in oncology immunotherapy. Patent literature discloses its use in:
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Aurora Kinase Inhibition : The carboxamide derivative (IC₅₀ = 0.190 mM) outperforms ester analogs (e.g., ethyl carboxylate), emphasizing the role of hydrogen-bonding groups at C-2 .
- Anti-TB Activity : Pyrazine-2-carboxamide derivatives (e.g., compound D in ) exhibit superior potency (IC₅₀ = 0.728 mg/mL) compared to 6,8-dibromo derivatives, highlighting the importance of aryl substitutions .
- Solubility Challenges : Bromine atoms at C-6 and C-8 reduce solubility, but substitutions with amines (e.g., pyridinylethylamine) improve pharmacokinetic properties .
Physicochemical Properties
Table 3: Physicochemical Comparison
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
